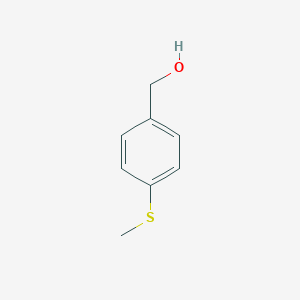

4-(Methylthio)benzyl alcohol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXQKSQYMREAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343894 | |

| Record name | 4-(Methylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3446-90-0 | |

| Record name | 4-(Methylthio)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylthio Benzyl Alcohol

Reduction of 4-(Methylthio)benzaldehyde (B43086)

The reduction of the aldehyde group in 4-(methylthio)benzaldehyde to a primary alcohol is a common and efficient method for synthesizing 4-(methylthio)benzyl alcohol. This transformation can be accomplished using various reducing agents, including sodium borohydride (B1222165), lithium aluminum hydride, and through catalytic hydrogenation.

Sodium Borohydride-Mediated Reduction in Anhydrous Solvents

Sodium borohydride (NaBH₄) is a widely used reagent for the reduction of aldehydes and ketones due to its mild nature and high selectivity. ugm.ac.id

The reduction of 4-(methylthio)benzaldehyde with sodium borohydride is typically carried out in an anhydrous solvent, such as ethanol (B145695), at room temperature. nbinno.com This method is highly efficient, often achieving yields greater than 90%. vulcanchem.com Key reaction parameters include the solvent, temperature, molar ratios of reactants, and reaction time. For instance, a common procedure involves using ethanol as the solvent at a temperature of 25°C, with a substrate to NaBH₄ molar ratio of 1:1.2, and a reaction time of 2–4 hours. The reaction is generally monitored by thin-layer chromatography (TLC) until the starting material is completely consumed. ugm.ac.id

Table 1: Reaction Conditions for Sodium Borohydride Reduction

| Parameter | Condition |

| Solvent | Anhydrous Ethanol |

| Temperature | 25°C |

| Molar Ratio (Substrate:NaBH₄) | 1:1.2 |

| Reaction Time | 2–4 hours |

This table summarizes typical conditions for the reduction of 4-(methylthio)benzaldehyde using sodium borohydride.

The mechanism of the sodium borohydride reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This initial attack results in the formation of an intermediate alkoxide. Subsequently, this alkoxide is protonated by the solvent (e.g., ethanol) to yield the final product, this compound, and a borate (B1201080) ester.

Lithium Aluminum Hydride-Mediated Reduction

Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent than sodium borohydride and can also be employed for the reduction of 4-(methylthio)benzaldehyde. It is capable of reducing a wider range of functional groups, including carboxylic acids and esters, to alcohols. masterorganicchemistry.comquora.com The reaction is typically conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.uk While effective, the high reactivity and pyrophoric nature of LiAlH₄ require careful handling and anhydrous conditions. ic.ac.uk The mechanism is similar to that of NaBH₄, involving a nucleophilic hydride attack on the carbonyl carbon. quora.com

Catalytic Reduction Methods

Catalytic hydrogenation offers an alternative route for the reduction of 4-(methylthio)benzaldehyde. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

One common catalyst for this transformation is Raney nickel. For instance, the hydrogenation can be performed over Raney nickel at elevated temperature and pressure (e.g., 60°C and 50 psi H₂). Another catalyst that can be used is palladium on carbon (Pd/C), which facilitates hydrogenation under milder conditions, such as at atmospheric pressure and room temperature (25°C). While catalytic hydrogenation avoids the generation of borohydride waste, it can be a slower process compared to reductions with metal hydrides.

Alkylation of Benzyl (B1604629) Alcohol or Related Compounds with Methylthiol Derivatives

An alternative synthetic strategy involves the introduction of the methylthio group onto a pre-existing benzyl alcohol or a related precursor. This can be achieved through a thioether formation reaction. For example, a multi-step industrial process may start from p-chlorobenzaldehyde, which is first reacted with sodium methanethiolate (B1210775) to form 4-(methylthio)benzaldehyde. This intermediate is then reduced to the desired alcohol. nbinno.com Another approach could involve the reaction of a suitable benzyl halide derivative with a methylthiol source.

Nucleophilic Substitution of 4-(Methylthio)benzyl Chloride with Hydroxyl Sources

One direct method for the preparation of this compound involves the nucleophilic substitution of 4-(Methylthio)benzyl chloride. This reaction is a classic example of an SN2 mechanism where a hydroxyl source acts as the nucleophile, displacing the chloride leaving group. The reaction is typically conducted under basic conditions to facilitate the formation of the alcohol.

While specific conditions for this direct hydrolysis are not extensively detailed in the provided research, the reverse reaction, the conversion of this compound to 4-(methylthio)benzyl chloride using reagents like hydrochloric acid or thionyl chloride, is well-documented. google.comgoogleapis.comgoogleapis.comprepchem.com This reversibility implies that the hydrolysis of the chloride to the alcohol is a feasible synthetic route, likely driven by the principles of nucleophilic substitution.

Thiol-Alkylation Reactions for Introducing the Methylthio Group onto Benzyl Alcohol

An alternative strategy involves the introduction of the methylthio group onto a benzyl alcohol precursor through thiol-alkylation. This approach is particularly useful when starting with a substituted benzyl alcohol.

An optimized protocol for this type of transformation involves the reaction of 4-hydroxybenzyl alcohol with methyl methanethiosulfonate (B1239399) (MMTS). The reaction is carried out in dimethylformamide (DMF) with triethylamine (B128534) serving as a base. The mixture is heated to 60°C and stirred for 12 hours. The deprotonation of the hydroxyl group by the base enhances its nucleophilicity, facilitating the SN2 attack to install the methylthio group.

Another sophisticated method for direct substitution is the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of 4-mercaptobenzyl alcohol to its methylthio derivative. The process involves the activation of the thiol group with diethyl azodicarboxylate (DEAD) and triphenylphosphine, with methyl iodide acting as the electrophile. This reaction can achieve yields exceeding 85% when conducted in tetrahydrofuran (THF) at 0°C.

Multi-Step Synthesis Approaches

For industrial-scale production, multi-step syntheses are often employed, starting from readily available and cost-effective materials.

From p-Chlorobenzaldehyde: Thioether Formation and Catalytic Reduction

A common and efficient industrial process for synthesizing this compound begins with p-chlorobenzaldehyde. This multi-step approach involves two key transformations:

Step 1: Thioether Formation The first step is the formation of a thioether. p-Chlorobenzaldehyde is reacted with sodium methanethiolate (also known as methyl mercaptan sodium) in a toluene (B28343) solution at a temperature of 80°C. This reaction results in the formation of 4-(Methylthio)benzaldehyde.

Step 2: Catalytic Reduction The intermediate aldehyde is then reduced to the desired primary alcohol. This reduction can be accomplished through several methods:

Catalytic Hydrogenation: The aldehyde is hydrogenated using a Raney nickel catalyst under a hydrogen gas pressure of 50 psi at 60°C.

Hydride Reduction: Alternatively, reducing agents such as sodium borohydride (NaBH₄) in a solvent like ethanol at room temperature, or lithium aluminum hydride (LiAlH₄), can be used to efficiently reduce the aldehyde to this compound.

This two-step process is known for its high conversion and purity rates, as detailed in the table below.

| Step | Reaction | Conversion (%) | Purity (%) | Key Impurities |

| 1 | Thioether Formation | 98 | 92 | Bis-sulfide |

| 2 | Catalytic Reduction | 99 | 96 | Over-reduced hydrocarbon |

Optimization Strategies in Synthesis for High Yields and Purity

Achieving high yields and purity is a critical aspect of chemical synthesis, particularly in industrial applications. Several strategies can be employed to optimize the production of this compound.

For the reduction of 4-(methylthio)benzaldehyde, the choice of reducing agent and conditions is crucial. Sodium borohydride-mediated reduction in anhydrous ethanol at room temperature is highly efficient, with reported efficiencies greater than 90%. The reaction time is typically between 2 to 4 hours. Increasing the molar ratio of NaBH₄ can enhance the yield, though it may complicate the subsequent purification process.

Catalytic hydrogenation over palladium-on-carbon (Pd/C) presents an alternative that avoids borate waste byproducts, although it may exhibit slower kinetics. Biocatalytic approaches using alcohol dehydrogenases (ADHs), such as the one from Rhodococcus ruber, offer excellent enantioselectivity (99% ee) and operate at ambient temperatures.

Comparison of Reduction Methods for 4-(Methylthio)benzaldehyde

| Parameter | NaBH₄ Reduction | Pd/C Hydrogenation |

|---|---|---|

| Yield (%) | 92 | 88 |

| Reaction Time (h) | 2 | 6 |

| Scalability | Batch | Continuous |

| Byproducts | Borate salts | None |

Post-synthesis, purification is essential to achieve the desired product quality. Common methods include column chromatography and recrystallization to remove unreacted starting materials and byproducts. For instance, after the Mitsunobu reaction, purification via silica (B1680970) chromatography is employed. In industrial processes, neutralization of the reaction mixture and removal of the solvent are key steps, with further purification sometimes achieved through distillation or recrystallization from solvents like diisopropyl ether. google.comgoogleapis.com

Chemical Reactivity and Transformations of 4 Methylthio Benzyl Alcohol

Oxidation Reactions

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. For 4-(Methylthio)benzyl alcohol, this reaction is of particular interest as its product, 4-(Methylthio)benzaldehyde (B43086), is a valuable intermediate. The presence of a sulfur atom in the molecule introduces specific challenges and considerations in the choice of oxidizing agents and catalytic systems.

The primary oxidation product of this compound is 4-(Methylthio)benzaldehyde. This conversion involves the removal of two hydrogen atoms from the benzylic alcohol group, forming a carbonyl group. The reaction is a cornerstone for producing fine chemicals and intermediates for various industries, including pharmaceuticals and fragrances. The efficiency and selectivity of this oxidation are highly dependent on the reaction conditions and the catalytic system employed.

A variety of oxidizing agents can be employed for the conversion of this compound.

Manganese Dioxide (MnO₂): Manganese oxides are effective catalysts for the selective oxidation of benzylic alcohols. google.com These reactions can be performed under mild conditions and show high selectivity for the aldehyde product. google.com For instance, manganese-containing octahedral molecular sieves have demonstrated high conversion rates for benzylic alcohols with excellent selectivity to the corresponding aldehydes when using air as the oxidant. google.com

Hydrogen Peroxide (H₂O₂): As a "green" oxidant, hydrogen peroxide is an attractive choice because its only byproduct is water. mdpi.com The oxidation of benzyl (B1604629) alcohol derivatives using H₂O₂ can be catalyzed by various systems, such as tungstate-based catalysts immobilized on porous frameworks. mdpi.com In one study, the oxidation of benzyl alcohol with H₂O₂ was catalyzed by a WO₄²⁻ catalyst, proceeding through the formation of a peroxytungstate intermediate which then reacts with the alcohol to yield the aldehyde. mdpi.com

Copper Powder with Oxygen: Copper-based catalysts, often used with molecular oxygen from the air, provide a practical and efficient method for aerobic alcohol oxidation. sigmaaldrich.comfrontiersin.org Systems combining a copper source with nitroxyl radicals like TEMPO or ABNO can achieve high reactivity and selectivity at room temperature, open to the air. sigmaaldrich.com The reaction progress is often indicated by a color change, making it convenient for laboratory-scale synthesis. sigmaaldrich.com

| Oxidizing Agent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Reflux in organic solvent (e.g., toluene) | High selectivity for benzylic alcohols. google.com | Stoichiometric amounts often required; solid waste. |

| Hydrogen Peroxide (H₂O₂) | Catalyst (e.g., tungstate), often with acid, aqueous or biphasic medium. mdpi.com | "Green" oxidant (byproduct is water), high atom economy. mdpi.com | Requires a catalyst; potential for over-oxidation. |

| Copper/O₂ (Air) | Copper salt with a co-catalyst (e.g., TEMPO), room temperature, air. sigmaaldrich.com | Mild conditions, uses air as oxidant, practical setup. sigmaaldrich.com | Requires a multi-component catalyst system. |

Heterogeneous catalytic systems are highly favored for their ease of separation and reusability.

ABNO-based Catalysts: ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) is a nitroxyl radical catalyst that, when used with a copper source, facilitates the aerobic oxidation of both primary and secondary alcohols with high efficiency. sigmaaldrich.com Immobilizing such catalysts on supports like periodic mesoporous organosilicas (PMOs) can enhance stability and recyclability.

MnCo₂O₄: Mixed metal oxides, such as cobalt-manganese oxides, have shown significant catalytic activity for the aerobic oxidation of aromatic alcohols. These catalysts can achieve high conversion and selectivity under base-free conditions. The synergistic effects between the different metal components are believed to enhance the catalytic performance.

Pt@CHs (Platinum Nanoparticles on Carbon Hybrids): Platinum-based catalysts are highly effective for alcohol oxidation. Platinum nanoparticles supported on carbon hybrids (Pt@CHs) have been utilized for the oxidation of various benzyl alcohol derivatives to their corresponding aldehydes in high yields under mild conditions. nih.govresearchgate.net These catalysts demonstrate good stability and can be reused multiple times without a significant loss of activity. nih.govresearchgate.net

| Catalytic System | Substrate Example | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| PdOₓ/CeO₂-NR | 4-Methylbenzyl alcohol | 99 | >99 (Aldehyde) | mdpi.com |

| Pt@CHs | This compound | >95 (after 3 uses) | High (Aldehyde) | nih.govresearchgate.net |

| (1%)CoₓOᵧ–MnCO₃ | Benzyl alcohol | 100 | >99 (Aldehyde) | mdpi.com |

The electronic nature of substituents on the aromatic ring significantly influences the rate of benzyl alcohol oxidation.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃), methoxy (-OCH₃), and methylthio (-SCH₃) increase the electron density on the aromatic ring and the benzylic carbon. This increased electron density facilitates the oxidation process, generally leading to higher reaction rates and conversions. mdpi.commdpi.comorientjchem.org The methylthio group in this compound acts as an electron-donating group, enhancing its reactivity towards oxidation compared to unsubstituted benzyl alcohol. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring. This makes the alcohol less susceptible to oxidation, resulting in lower reaction rates and yields under the same conditions. mdpi.commdpi.comorientjchem.org

This trend is consistently observed across various catalytic systems, where the rate of oxidation often follows the order: EDG-substituted > unsubstituted > EWG-substituted benzyl alcohols. orientjchem.org

The presence of a sulfur atom, as in the methylthio group, can have a complex effect on catalytic performance. Sulfur compounds are known to act as poisons for many noble metal catalysts, particularly platinum and palladium. researchgate.net The sulfur atom can strongly adsorb onto the catalyst's active sites, blocking them and reducing or completely inhibiting catalytic activity. researchgate.net

However, the extent of this deactivation depends on the specific catalyst and reaction conditions. In some cases, catalysts have been developed that show tolerance to sulfur-containing substrates. For example, the successful oxidation of this compound using a Pt@CHs catalyst suggests that this system possesses a degree of resistance to sulfur poisoning. nih.govresearchgate.net The choice of support material and the specific structure of the catalyst's active sites can play a crucial role in mitigating the negative impact of sulfur.

Conversion to 4-(Methylthio)benzaldehyde

Kinetic Studies and Optimization of Reaction Parameters

While specific kinetic studies exclusively on this compound are not extensively detailed in publicly available literature, the principles of optimizing reactions involving benzyl alcohol derivatives are well-established and directly applicable. Kinetic investigations for reactions like the oxidation of benzyl alcohols typically focus on determining the reaction order with respect to the substrate, the oxidant, and any catalysts. jetir.org Such studies are crucial for elucidating the reaction mechanism and optimizing conditions to maximize yield and selectivity. jetir.orgresearchgate.net

Optimization of reaction parameters involves systematically varying conditions such as temperature, solvent, catalyst loading, and reactant concentrations. researchgate.netresearchgate.net For instance, in the oxidation of benzyl alcohol, increasing the temperature from 90°C to 100°C can significantly increase substrate conversion, though higher temperatures may lead to a decrease in efficiency. researchgate.net Similarly, the choice of solvent and the substrate-to-oxidant ratio are critical factors that must be fine-tuned to achieve the desired outcome. researchgate.net Monitoring the reaction progress through techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) is essential for identifying the optimal parameters.

Table 1: General Parameters for Reaction Optimization

| Parameter | Variable Range/Options | Typical Effect on Reaction |

|---|---|---|

| Temperature | 25°C - 110°C | Increased temperature generally increases reaction rate, but can affect selectivity. researchgate.net |

| Catalyst Loading | 0.1 mol% - 10 mol% | Higher loading can increase rate, but may lead to side reactions or be uneconomical. researchgate.net |

| Solvent | Toluene (B28343), Dichloromethane, Acetonitrile, Water | Polarity and solubility of reactants influence reaction efficiency. researchgate.netresearchgate.net |

| Reactant Ratio | 1:1 to 1:8 (Substrate:Reagent) | Excess of one reagent can drive the reaction to completion but may complicate purification. researchgate.net |

| Base/Acid | KOH, Pyridine, Acetic Acid | Can act as a catalyst or scavenger, significantly impacting reaction yield. researchgate.net |

Conversion to 4-(Methylsulfonyl)benzyl Alcohol via Oxidation

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, allowing for its conversion to a sulfoxide and subsequently to a sulfone. This transformation is significant as sulfones are important structural motifs in many biologically active compounds. derpharmachemica.com The oxidation converts the thioether into the more oxidized 4-(Methylsulfonyl)benzyl alcohol. This can be achieved using various oxidizing agents, with meta-chloroperbenzoic acid being a common choice.

Meta-Chloroperbenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides. derpharmachemica.com The reaction is typically chemoselective, with the thioether being more readily oxidized than the alcohol functionality under controlled conditions. reddit.com The stoichiometry of m-CPBA is a critical parameter: using approximately one equivalent of the oxidant at lower temperatures often yields the sulfoxide, (4-(Methylsulfinyl)phenyl)methanol, as the major product. rsc.org To achieve the full oxidation to the sulfone, 4-(Methylsulfonyl)benzyl alcohol, an excess of m-CPBA (typically two or more equivalents) and slightly elevated temperatures are employed. derpharmachemica.comgoogle.com The reaction is commonly carried out in chlorinated solvents like dichloromethane (DCM) or in ethers like tetrahydrofuran (B95107) (THF). derpharmachemica.com

Table 2: Typical Conditions for Thioether Oxidation using m-CPBA

| Product | m-CPBA Equivalents | Temperature | Solvent | Typical Reaction Time |

|---|---|---|---|---|

| Sulfoxide | ~1.2 | 0 °C | THF | 30-60 minutes |

| Sulfone | >2.0 | Room Temp to 35°C | DCM or THF | 20-50 minutes derpharmachemica.com |

Reduction Reactions (e.g., to 4-(Methylthio)benzylamine)

The conversion of this compound to 4-(Methylthio)benzylamine is not a direct reduction but is typically achieved through a two-step process. The first step involves the oxidation of the alcohol to the corresponding aldehyde, 4-(methylthio)benzaldehyde. This aldehyde then undergoes reductive amination.

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org The process involves the reaction of the aldehyde with an amine source (like ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the desired amine. acs.org Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. acs.orgorganic-chemistry.org This method is highly versatile and allows for the synthesis of primary, secondary, and tertiary amines depending on the amine source used. organic-chemistry.org

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be readily substituted to form a variety of other functional groups, enhancing its utility as a synthetic intermediate.

A common method for converting the benzylic alcohol to the corresponding chloride, 4-(Methylthio)benzyl chloride, is through reaction with thionyl chloride (SOCl₂). prepchem.com This reaction is often performed in the presence of a base like pyridine, which acts as a catalyst and neutralizes the HCl byproduct. prepchem.com The reaction is typically conducted at or below room temperature to control its exothermicity. An alternative method involves using concentrated hydrochloric acid in a solvent like toluene. google.comgoogle.com

Table 3: Synthesis of 4-(Methylthio)benzyl Chloride

| Reagent | Substrate | Solvent | Base | Temperature |

|---|---|---|---|---|

| Thionyl Chloride | This compound | Methylene Chloride | Pyridine | < 25 °C prepchem.com |

The hydroxyl group of this compound can also be converted into ethers and esters, which are common protecting groups or can be key functionalities in target molecules.

Etherification: Benzyl ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed methods can be employed. organic-chemistry.org For instance, reacting this compound with another alcohol in the presence of an acid catalyst would yield an ether.

Esterification: The formation of esters from this compound is typically achieved through reaction with a carboxylic acid, an acyl chloride, or an acid anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a common method. A procedure for synthesizing 4-(Methylthio)benzyl benzoate from the alcohol has been reported. rsc.org Reactions with acyl chlorides are generally faster and may be performed at room temperature.

Cross-Coupling Reactions Involving the Alcohol Moiety

The hydroxyl group of this compound, typically a poor leaving group, can be activated to participate in cross-coupling reactions through pathways that involve the homolytic cleavage of the C–O bond. These dehydroxylative couplings enable the formation of new carbon-carbon bonds at the benzylic position, proceeding through radical intermediates.

Radical Pathways in Cross-Coupling

Recent advances in catalysis have established methods for the direct use of benzyl alcohols as coupling partners via radical pathways, circumventing the need for pre-functionalization to halides or organometallic reagents. One prominent strategy involves a multicomponent catalytic system utilizing nickel, titanium, and manganese to achieve the cross-coupling of benzyl alcohols with various electrophiles. organic-chemistry.orgnii.ac.jp

In this system, a low-valent titanium species, generated in situ, mediates the homolytic cleavage of the C–OH bond of this compound. organic-chemistry.orgnii.ac.jp This step generates a key 4-(methylthio)benzyl radical intermediate outside of the primary nickel catalytic cycle. organic-chemistry.org The resulting radical is then intercepted by an active Ni(I) or Ni(0) species within the main catalytic cycle to participate in C-C bond formation with coupling partners like aryl and alkenyl halides. organic-chemistry.orgnii.ac.jp

Research has demonstrated the successful application of this methodology to this compound in couplings with both aryl and alkenyl halides, affording the corresponding diarylmethane and allylbenzene derivatives in good yields. The reaction's success underscores the viability of using benzylic alcohols directly in radical-based C-C bond-forming reactions. organic-chemistry.org

Table 1: Examples of Radical Cross-Coupling Reactions of this compound

Applications in Organic Synthesis and Medicinal Chemistry

Precursor for Biologically Active Molecules

4-(Methylthio)benzyl alcohol serves as a crucial starting material in the synthesis of a range of molecules with demonstrated biological activities. Its utility spans from the creation of novel antihyperglycemic agents to the development of potent anti-inflammatory drugs and compounds with antimicrobial and cytotoxic properties.

One of the notable applications of this compound is in the preparation of (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones, which have been identified as potent antihyperglycemic agents. Research has shown that the incorporation of a 4-methylthiobenzyl group at the C4 position of the pyrazol-3-one ring system, in conjunction with a trifluoromethyl group at the C5 position, results in compounds with significant glucose-lowering effects in diabetic models. These compounds are believed to exert their therapeutic effect by selectively inhibiting renal tubular glucose reabsorption.

| Compound Class | Key Structural Features | Biological Activity |

| (4-substituted benzyl)(trifluoromethyl)pyrazoles | 4-(Methylthio)benzyl substituent | Antihyperglycemic |

| (4-substituted benzyl)(trifluoromethyl)pyrazolones | 4-(Methylthio)benzyl substituent | Potent antihyperglycemic agents in obese, diabetic db/db mice |

This compound is a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of anti-inflammatory drugs. A patented multi-step process utilizes this compound as the starting material to produce 1-(6-methylpyridin-3-yl)-2-[(4-methylsulphonyl)phenyl]ethanone, a crucial intermediate for COX-2 inhibitors. google.comgoogle.com The synthesis involves the conversion of this compound to 4-(methylthio)benzyl chloride, followed by a series of reactions to build the final ethanone derivative. google.comgoogle.comgoogleapis.com

The synthetic pathway is outlined in the table below:

| Step | Reactant | Reagent(s) | Product |

| 1 | This compound | Hydrochloric acid | 4-(Methylthio)benzyl chloride |

| 2 | 4-(Methylthio)benzyl chloride | Alkali metal cyanide | 4-(Methylthio)phenylacetonitrile |

| 3 | 4-(Methylthio)phenylacetonitrile | 6-Methylnicotinic ester | 3-2-(4-Methylthio)phenyl)-2-cyanoacetylpyridine |

| 4 | 3-2-(4-Methylthio)phenyl)-2-cyanoacetylpyridine | Acidic hydrolysis and decarboxylation | 3-2-(4-Methylthio)phenyl)acetylpyridine |

| 5 | 3-2-(4-Methylthio)phenyl)acetylpyridine | Oxidation | 1-(6-Methylpyridin-3-yl)-2-[(4-methylsulphonyl)phenyl]ethanone |

While direct studies on this compound for these properties are limited, research on related benzyl (B1604629) alcohol derivatives and compounds containing methylthio moieties suggests its potential as a precursor for molecules with such activities. smu.ac.zaresearchgate.netresearchgate.netsemanticscholar.org Benzyl alcohol derivatives have demonstrated antibacterial efficacy against various strains. smu.ac.zaresearchgate.net Furthermore, sulfur-containing organic compounds are known for their antioxidant properties. mdpi.com For instance, 4-methylthio-3-butenyl isothiocyanate, a compound with a methylthio group, has shown both cytotoxic and antioxidant activity. nih.gov The synthesis of novel thiazolyl–catechol compounds, which exhibit antioxidant and cytotoxic activities, also highlights the potential of incorporating sulfur-containing fragments into biologically active molecules. mdpi.comnih.gov

Building Block for Agrochemicals

The structural versatility of this compound makes it a useful intermediate in the formulation of agrochemicals. guidechem.com The presence of the methylthio group can be a key feature in the design of new pesticides and herbicides, although specific, publicly available examples detailing its direct use are not extensively documented.

Intermediate in the Synthesis of Ligands and Heterocyclic Compounds

This compound serves as a precursor in the synthesis of heterocyclic compounds. As detailed in the synthesis of COX-2 inhibitor intermediates, it is converted to 4-(methylthio)phenylacetonitrile. google.comgoogle.comgoogleapis.com This nitrile is then used to construct a substituted pyridine, which is a nitrogen-containing heterocyclic ring. google.comgoogleapis.com This demonstrates its utility in building more complex heterocyclic systems that can act as ligands for metal catalysts or as core structures in medicinal chemistry.

Role in Peptide Chemistry (e.g., as a Carboxyl-Protective Group in Derivatives)

In peptide synthesis, the protection of reactive functional groups is crucial to prevent unwanted side reactions. nih.gov Benzyl (Bzl) and substituted benzyl groups, such as 4-methoxybenzyl (PMB), are commonly used as protecting groups for the carboxyl terminus of amino acids. peptide.comnih.gov While the direct use of the 4-(methylthio)benzyl group as a standard protecting group is not as widely documented as other benzyl derivatives, its structural similarity suggests potential applications in this area. The stability of the benzyl ether linkage under certain conditions and its susceptibility to cleavage under others are key features of such protecting groups. peptide.comcreative-peptides.comub.edu

Biological Activities and Mechanistic Studies Excluding Dosage/administration

Antioxidant Properties

There is currently a lack of specific research on the antioxidant properties of 4-(Methylthio)benzyl alcohol. While studies on structurally related compounds, such as hydroxybenzyl alcohols, have demonstrated free radical scavenging capabilities, these findings cannot be directly extrapolated to this compound due to structural differences that would influence its antioxidant potential.

Mechanism of Action (e.g., Scavenging Free Radicals, Enhancing Endogenous Antioxidant Enzymes)

No studies were identified that specifically investigated the mechanism of action of this compound as an antioxidant. Therefore, there is no available data on its capacity to scavenge free radicals or to enhance the activity of endogenous antioxidant enzymes.

Anticancer Properties

There is a significant gap in the scientific literature regarding the in vitro cytotoxic effects and apoptosis-inducing mechanisms of this compound on cancer cell lines. Research on analogous compounds, such as benzyl (B1604629) isothiocyanate, has shown anticancer activities; however, the presence of a methylthio group and a hydroxyl group in this compound results in a distinct chemical entity whose anticancer potential has not been reported.

In Vitro Cytotoxic Effects on Cancer Cell Lines

No published data from in vitro studies evaluating the cytotoxic effects of this compound on specific cancer cell lines were found. Consequently, no data tables of its efficacy against various cancer cell types can be provided.

Apoptosis Induction Mechanisms (e.g., Increased Reactive Oxygen Species, Mitochondrial Membrane Potential Changes)

In the absence of cytotoxicity data, there is also no information on the potential mechanisms by which this compound might induce apoptosis in cancer cells. Research into its effects on reactive oxygen species (ROS) levels and mitochondrial membrane potential has not been documented in the available scientific literature.

Enzyme Inhibition Studies

While some chemical suppliers note the potential for this compound to interact with enzymes, specific, peer-reviewed studies detailing its inhibitory effects on cytochrome P450 enzymes are not available. Research on the parent compound, benzyl alcohol, has indicated some interaction with these enzymes, but the influence of the 4-methylthio substitution on this activity is unknown.

Inhibition of Cytochrome P450 Enzymes

No specific data or detailed research findings on the inhibitory activity of this compound against any cytochrome P450 isoenzymes have been published in the scientific literature.

Formation of Covalent Bonds with Cytochrome P450

The interaction of this compound with cytochrome P450 (CYP450) enzymes, a critical family of enzymes in drug metabolism, is an area of significant interest. While direct, detailed mechanistic studies on this compound are not extensively available in peer-reviewed literature, its chemical structure suggests a potential for mechanism-based inhibition of CYP450 enzymes. This type of inhibition involves the metabolic activation of the compound by the enzyme into a reactive intermediate, which then covalently binds to the enzyme, leading to its inactivation.

The bioactivation of xenobiotics containing sulfur atoms is a known pathway for the formation of reactive metabolites that can covalently modify proteins such as CYP450. For instance, compounds with a thiophene ring can be oxidized by CYP450 to reactive intermediates that bind to cellular nucleophiles nih.gov. The sulfur atom in this compound could potentially undergo oxidation by CYP450 to form a sulfoxide. This electrophilic metabolite could then be susceptible to nucleophilic attack from amino acid residues within the active site of the enzyme, resulting in a stable, covalent adduct and subsequent enzyme inactivation. This process of forming a covalent bond is a hallmark of many mechanism-based inhibitors.

Role of Methoxy and Sulfate Salt Groups in Binding

The binding affinity and inhibitory potency of a compound towards CYP450 enzymes are significantly influenced by its structural features. In the case of this compound, the methylthio group and the potential for it to exist as a sulfate salt are critical.

The reference to a "sulfate salt" suggests that the alcohol moiety of this compound could be sulfated. Sulfo-conjugation is a major pathway in the metabolism of xenobiotics, and while often a detoxification pathway, it can also lead to the formation of reactive metabolites nih.gov. The sulfation of benzyl alcohols can produce reactive sulfuric acid esters that are capable of binding to macromolecules nih.gov. Specifically, human cytosolic sulfotransferases (SULTs), such as SULT1A1, are capable of sulfating benzyl alcohol nih.gov. Therefore, if this compound undergoes sulfation, the resulting sulfate ester could be a reactive species that contributes to the inhibition of CYP450, potentially through covalent modification.

Metabolism to Inhibitory Primary Alcohols

The metabolism of a parent compound can sometimes lead to the formation of metabolites that are also inhibitors of CYP450 enzymes. While specific studies on the metabolic pathways of this compound leading to inhibitory primary alcohols are not detailed in the available literature, general principles of xenobiotic metabolism can provide some insights.

The initial compound, this compound, is itself a primary alcohol. It is plausible that metabolism of this compound could involve modifications to the methylthio group or the aromatic ring, while retaining the primary alcohol functionality. For instance, oxidation of the sulfur atom to a sulfoxide or sulfone would result in a new primary alcohol with altered electronic properties, which could in turn exhibit different inhibitory activity towards CYP450 enzymes.

Structure Activity Relationship Sar Studies

Correlations with Biological Response and Molecular Descriptors (e.g., Hammett Sigma Constant)

The electronic properties of a substituent on a benzene (B151609) ring can be quantified using the Hammett sigma (σ) constant, which is a cornerstone of linear free-energy relationships. wikipedia.org This constant measures the electron-donating or electron-withdrawing influence of a substituent, which in turn affects the reaction rates and equilibrium constants of molecules. wikipedia.org The Hammett equation is given by: log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate for the unsubstituted compound, ρ is the reaction constant, and σ is the substituent constant. wikipedia.org

The sigma constant is specific to the substituent and its position (meta or para) on the ring. For the methylthio (-SCH3) group in the para position, the Hammett sigma constant (σp) is 0.00. wiredchemist.com This value suggests that the methylthio group has a relatively neutral electronic effect in the context of the ionization of para-substituted benzoic acids, which is the reference reaction for determining these constants. youtube.com However, this neutrality is a balance of opposing inductive and resonance effects. While the sulfur atom is somewhat electronegative, leading to a slight inductive withdrawal, its lone pairs of electrons can be donated to the benzene ring through resonance, which counteracts the inductive effect.

The correlation between Hammett constants and biological activity allows researchers to predict how changes in a molecule's electronic properties might affect its function. A reaction with a positive ρ value is accelerated by electron-withdrawing groups, while a reaction with a negative ρ value is accelerated by electron-donating groups. By comparing the σp of the -SCH3 group to other substituents, predictions can be made about relative biological activity in a series of analogous compounds.

Hammett Sigma (σ) Constants for Para-Substituents

| Substituent Group | σp Value | Electronic Effect |

|---|---|---|

| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

| -OH | -0.37 | Strongly Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -H | 0.00 | Reference |

| -SCH₃ | 0.00 | Neutral (Balanced Effects) |

| -Cl | 0.23 | Weakly Electron-Withdrawing |

| -Br | 0.23 | Weakly Electron-Withdrawing |

| -CO₂H | 0.45 | Moderately Electron-Withdrawing |

| -CF₃ | 0.54 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -NO₂ | 0.78 | Very Strongly Electron-Withdrawing |

Data sourced from C. Hansch and A. Leo, "Substituent Constants for Correlation Analysis in Chemistry and Biology," Wiley-Interscience, NY, 1979. wiredchemist.com

Influence of Substituents on Chemical Reactivity and Biological Activity

The methylthio (-SCH3) group at the para-position of the benzyl (B1604629) alcohol scaffold significantly influences the compound's chemical reactivity and biological profile through a combination of electronic and steric effects.

Electronic Effects: The sulfur atom's lone electron pairs can delocalize into the aromatic ring, increasing the electron density of the ring system. This electron-donating resonance effect can stabilize carbocation intermediates that may form during certain reactions, such as SN1-type substitutions or electrophilic aromatic substitutions. This enhanced electron density can influence the compound's interaction with biological targets, such as enzymes or receptors. For instance, 4-(Methylthio)benzyl alcohol serves as a precursor in the synthesis of (4-substituted benzyl)(trifluoromethyl)pyrazoles, which have been investigated as potent antihyperglycemic agents, indicating the relevance of this scaffold in developing biologically active molecules. chemicalbook.comfishersci.ca

Steric Effects: The methylthio group is bulkier than a hydrogen atom, introducing steric hindrance that can affect the accessibility of the benzylic alcohol's hydroxyl group or the aromatic ring to catalysts or reactants. For example, in catalytic oxidation reactions, a bulky substituent might reduce catalytic efficiency by limiting the substrate's ability to access the active sites of the catalyst.

Comparative Studies with Analogous Compounds (e.g., Benzyl Alcohol Derivatives)

The properties of this compound can be better understood through comparison with other para-substituted benzyl alcohol derivatives. Benzyl alcohol and its derivatives are a broad class of compounds whose chemical and biological properties are significantly modulated by the functional groups attached to the aromatic ring.

Comparison with Electron-Donating Groups: Compared to an analog like 4-methylbenzyl alcohol (σp = -0.17), this compound is expected to be slightly less reactive in reactions where a buildup of positive charge in the transition state is stabilized by electron donation (reactions with a negative ρ value). This is because the methyl group is a more consistent electron donor than the methylthio group.

Comparison with Electron-Withdrawing Groups: In contrast, when compared with analogs bearing electron-withdrawing groups, such as 4-chlorobenzyl alcohol (σp = +0.23) or 4-nitrobenzyl alcohol (σp = +0.78), this compound would show markedly different reactivity. For instance, the acidity of the hydroxyl proton would be lower than in these analogs because the electron-withdrawing groups would stabilize the corresponding alkoxide ion more effectively. In oxidation reactions, electron-withdrawing groups can deactivate the ring, making certain transformations more difficult compared to the relatively neutral methylthio group. researchgate.net

These comparative differences are crucial in synthetic chemistry and drug design. The ability to fine-tune the electronic and steric properties of the benzyl alcohol core by changing the para-substituent allows for the optimization of a compound's reactivity and biological activity for specific applications.

Computational Methods for Predicting Reactivity and SAR (e.g., DFT Calculations, QSAR Models)

Computational chemistry provides powerful tools for predicting the reactivity and structure-activity relationships of molecules like this compound, often complementing experimental data.

Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of a molecule, providing insights into properties like charge distribution, orbital energies (HOMO/LUMO), and the stability of reaction intermediates and transition states. For this compound, DFT could be used to:

Calculate the partial charges on the atoms, predicting sites susceptible to nucleophilic or electrophilic attack.

Model reaction pathways, for example, in its oxidation to 4-(methylthio)benzaldehyde (B43086), to determine activation energies and elucidate the reaction mechanism.

Correlate calculated electronic properties, such as core-electron binding energies, with experimental parameters like Hammett constants to validate and refine theoretical models. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To build a QSAR model for a set of benzyl alcohol derivatives, one would:

Compile a dataset of analogous compounds with measured biological activity (e.g., enzyme inhibition, antioxidant potential).

Calculate a range of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, and electronic properties. mdpi.com

Use statistical methods to develop an equation that correlates a subset of these descriptors with the observed biological activity.

Such a model could then be used to predict the activity of new, unsynthesized benzyl alcohol derivatives, including variations of this compound, thereby accelerating the discovery of compounds with desired properties and reducing the need for extensive experimental screening. mdpi.com

Metabolic Pathways and Biotransformation

Comparison with Benzyl (B1604629) Alcohol Metabolism in Microorganisms (e.g., Pseudomonas putida)

The metabolic fate of 4-(Methylthio)benzyl alcohol is not as extensively documented as that of its structural analog, benzyl alcohol. However, by examining the well-characterized pathways for benzyl alcohol degradation in microorganisms like Pseudomonas putida, we can infer potential biotransformation routes for its methylthio-substituted counterpart.

In Pseudomonas putida CSV86, benzyl alcohol is metabolized in a sequential oxidative pathway. nih.govresearchgate.net The process is initiated by the conversion of the alcohol to its corresponding aldehyde and then to an acid. nih.gov This upper pathway is catalyzed by two key enzymes: benzyl alcohol dehydrogenase (BADH) and benzaldehyde dehydrogenase (BZDH). researchgate.net These enzymes are part of an "upper regulon" that is induced by the presence of the aromatic alcohol. nih.gov The resulting benzoic acid is then funneled into a "lower regulon" for further degradation, typically involving ring cleavage via the catechol ortho-cleavage pathway. nih.govresearchgate.net

A key feature of the enzymes in P. putida CSV86 is their broad substrate specificity. researchgate.net Both BADH and BZDH can act on a range of mono- and di-aromatic alcohols and aldehydes, suggesting they could potentially recognize and transform this compound. researchgate.net If this were the case, the metabolism would parallel that of benzyl alcohol, starting with the oxidation of the hydroxymethyl group.

However, the presence of the methylthio group introduces an alternative target for enzymatic attack. The sulfur atom is susceptible to oxidation, a common biotransformation reaction. Therefore, the metabolism of this compound could diverge from the classic benzyl alcohol pathway, with initial enzymatic activity directed at the sulfur moiety instead of, or in addition to, the alcohol group. The specific metabolic route taken would likely depend on the enzymatic machinery of the organism .

Table 1: Key Enzymes in Benzyl Alcohol Metabolism by Pseudomonas putida CSV86

| Enzyme | Abbreviation | Function | Substrate(s) | Product |

|---|---|---|---|---|

| Benzyl alcohol dehydrogenase | BADH | Oxidation of alcohol to aldehyde | Benzyl alcohol | Benzaldehyde |

Potential for Oxidation to Metabolites

The chemical structure of this compound presents two primary sites for oxidative metabolism: the primary alcohol group (-CH₂OH) and the methylthio group (-SCH₃).

Oxidation of the Alcohol Group: Analogous to the metabolism of benzyl alcohol, the primary alcohol group of this compound can be oxidized. nih.gov This is a common metabolic pathway for primary alcohols. The initial oxidation product would be 4-(methylthio)benzaldehyde (B43086). nih.gov Subsequent oxidation of the aldehyde group would yield 4-(methylthio)benzoic acid. This two-step conversion from alcohol to carboxylic acid is a well-established biotransformation sequence observed for many aromatic alcohols in various organisms. nih.gov

Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is a prime target for oxidation, providing a route to a wider range of functionalized molecules. This versatility makes compounds with a methylthio group valuable precursors in synthesis. Enzymatic oxidation can convert the thioether into a sulfoxide, forming 4-(methylsulfinyl)benzyl alcohol. Further oxidation of the sulfoxide would result in the corresponding sulfone, 4-(methylsulfonyl)benzyl alcohol. The oxidation of thioanisole, a related thioether, to its sulfoxide is a known transformation. rsc.orgresearchgate.net

It is also plausible that these oxidative pathways could occur concurrently, leading to metabolites that are oxidized at both the sulfur atom and the alcohol group. For example, 4-(methylthio)benzaldehyde could be oxidized to 4-(methylsulfinyl)benzaldehyde or 4-(methylsulfonyl)benzaldehyde.

Table 2: Potential Oxidative Metabolites of this compound

| Initial Moiety Targeted | Oxidation Level | Potential Metabolite |

|---|---|---|

| Alcohol Group | First Oxidation | 4-(Methylthio)benzaldehyde |

| Alcohol Group | Second Oxidation | 4-(Methylthio)benzoic acid |

| Methylthio Group | First Oxidation (Sulfoxidation) | 4-(Methylsulfinyl)benzyl alcohol |

Analytical Techniques for Characterization and Quantification

The structural elucidation and purity assessment of 4-(Methylthio)benzyl alcohol rely on a combination of modern analytical techniques. These methods provide definitive identification, characterization of functional groups, and quantification of the compound. The principal techniques employed include chromatography for separation and quantification, spectroscopy for structural and functional group analysis, and elemental analysis for confirming the empirical formula.

Advanced Research Perspectives

Development of Novel Catalytic Systems for Transformations

The selective transformation of 4-(Methylthio)benzyl alcohol, particularly its oxidation to 4-(methylthio)benzaldehyde (B43086), is a reaction of significant interest due to the aldehyde's role as a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Research has moved beyond stoichiometric hazardous oxidants like chromates towards more sustainable and efficient catalytic systems. uct.ac.za

Advanced catalytic research focuses on heterogeneous and photocatalytic methods which offer advantages in catalyst recovery, reusability, and environmental compatibility. One promising approach involves the use of palladium oxide (PdOx) supported on ceria nanorods (CeO2-NR) for the aerobic, solvent-free oxidation of benzyl (B1604629) alcohol derivatives. mdpi.com In such systems, the catalytic activity is influenced by the electronic properties of the substituent on the benzene (B151609) ring; electron-donating groups, like the methylthio group, are known to enhance reactivity. mdpi.com

Photocatalysis represents another green frontier for this transformation. Systems employing titanium dioxide (TiO2), sometimes enhanced with platinum (Pt), have been shown to selectively oxidize benzyl alcohol to benzaldehyde with high selectivity (≥99%) under UV or visible light irradiation. uct.ac.za The efficiency of these photocatalysts is dependent on factors such as catalyst loading, irradiation wavelength, and reaction time. uct.ac.za Other novel systems include the use of metallic nitrates, such as ferric nitrate, which can achieve high conversion rates and selectivity under mild conditions. frontiersin.org

Interactive Data Table: Catalytic Systems for Benzyl Alcohol Derivative Transformations

| Catalyst System | Transformation Type | Key Conditions | Typical Outcome on Benzyl Alcohol Derivatives |

|---|---|---|---|

| PdOx/CeO2-NR | Aerobic Oxidation | Solvent-free | Good conversion, high selectivity to aldehydes. Reactivity enhanced by electron-donating groups. mdpi.com |

| Pt-TiO2 | Photocatalytic Oxidation | UV/Visible light, toluene (B28343) solvent | High selectivity (≥99%) to benzaldehyde. uct.ac.za |

| Ferric Nitrate (Fe(NO3)3) | Oxidation | N2 or air atmosphere, mild conditions | High conversion (>90%) and selectivity (>90%) to benzaldehyde. frontiersin.org |

| Quinaldinium Fluorochromate (QnFC) | Oxidation | Solvent-free, periodic acid as co-oxidant | Efficient oxidation to corresponding aldehydes and ketones. researchgate.net |

Exploration of Derivatization for Enhanced Bioactivity

This compound serves as a crucial starting material and intermediate in the synthesis of complex, biologically active molecules. guidechem.com Its structure allows for targeted modifications to produce derivatives with enhanced or specific bioactivities. The methylthio group, in particular, is a key functional group in many pharmaceuticals, and it can be oxidized to form sulfoxides and sulfones, further expanding the molecular diversity.

A significant application of this derivatization potential is in the development of novel anti-inflammatory drugs. For instance, this compound is a key precursor in a multi-step synthesis to produce 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone, an important intermediate for COX-2 inhibitors. google.comgoogleapis.com These inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs).

The synthesis pathway from this compound to the COX-2 inhibitor intermediate involves several distinct chemical transformations:

Chlorination : The alcohol is first converted to 4-(methylthio)benzyl chloride using hydrochloric acid in a toluene solvent. google.comgoogleapis.com

Cyanidation : The resulting chloride is then reacted with an alkali metal cyanide, such as sodium cyanide, often in the presence of a phase-transfer catalyst, to yield 4-(methylthio)phenylacetonitrile. google.comgoogleapis.com

Condensation : The phenylacetonitrile derivative is condensed with a 6-methylnicotinic ester. google.comgoogleapis.com

Hydrolysis and Decarboxylation : The condensed product undergoes hydrolysis and decarboxylation under acidic conditions. google.comgoogleapis.com

Oxidation : The final step involves the oxidation of the methylthio group to a methylsulfonyl group using an oxidizing agent like hydrogen peroxide in the presence of an alkali metal tungstate. google.com

This detailed pathway highlights how the initial structure of this compound is strategically modified to build a complex molecule designed for a specific biological target.

Interactive Data Table: Derivatization Pathway for COX-2 Inhibitor Intermediate

| Step | Starting Material | Key Reagents | Product | Purpose of Transformation |

|---|---|---|---|---|

| 1. Chlorination | This compound | Concentrated Hydrochloric Acid (HCl), Toluene | 4-(Methylthio)benzyl chloride | Creates a good leaving group for nucleophilic substitution. google.comgoogleapis.com |

| 2. Cyanidation | 4-(Methylthio)benzyl chloride | Sodium Cyanide (NaCN), Phase Transfer Catalyst | 4-(Methylthio)phenylacetonitrile | Extends the carbon chain by one carbon atom. google.comgoogleapis.com |

| 3. Condensation | 4-(Methylthio)phenylacetonitrile | 6-Methylnicotinic ester | 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine | Joins the two key aromatic ring structures. google.comgoogleapis.com |

| 4. Hydrolysis & Decarboxylation | 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine | Acidic conditions | 3-2-(4-(methylthio)phenyl)acetylpyridine | Removes the cyano group to form the desired ketone. google.comgoogleapis.com |

| 5. Oxidation | 3-2-(4-(methylthio)phenyl)acetylpyridine | Hydrogen Peroxide, Alkali Metal Tungstate | 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone | Converts the thioether to a sulfone, which is critical for bioactivity. google.com |

Investigations into Environmental Degradation and Bioremediation

Understanding the environmental fate of organosulfur compounds like this compound is critical for assessing their ecological impact. Research in this area focuses on identifying the microbial pathways responsible for its degradation and exploring potential bioremediation strategies. nih.govmdpi.com

The biodegradation of aromatic compounds is a key mechanism for their removal from contaminated environments. nih.gov For benzyl alcohol and its derivatives, aerobic degradation pathways are well-documented in various bacteria, such as Pseudomonas putida. A common pathway involves the initial oxidation of the alcohol to an aldehyde and then to a carboxylic acid (benzoic acid). nih.govresearchgate.net The aromatic ring is subsequently cleaved, often via the catechol ortho-cleavage pathway, leading to intermediates that can enter central metabolic cycles. nih.govresearchgate.net

A probable aerobic degradation pathway for this compound would involve a multi-step process:

Oxidation of the Alcohol Group : The primary alcohol is oxidized by an alcohol dehydrogenase to form 4-(methylthio)benzaldehyde. This is followed by further oxidation by an aldehyde dehydrogenase to yield 4-(methylthio)benzoic acid. nih.gov

Sulfoxidation : The sulfur atom of the methylthio group is oxidized to form 4-(methylsulfinyl)benzoic acid and subsequently 4-(methylsulfonyl)benzoic acid.

Aromatic Ring Cleavage : The resulting aromatic acid undergoes enzymatic hydroxylation to form a catechol-like intermediate, which is then susceptible to ring fission by dioxygenase enzymes, breaking down the aromatic structure. nih.govresearchgate.net

Mineralization : The breakdown products are further metabolized, ultimately leading to mineralization into carbon dioxide, water, and sulfate. nih.gov

Anaerobic degradation pathways also exist, where the aromatic ring is first reduced before cleavage, often using nitrate or sulfate as an electron acceptor. researchgate.net Microorganisms capable of degrading such compounds, including species of Pseudomonas, are candidates for use in bioremediation efforts to clean up sites contaminated with organosulfur pollutants. nih.govnih.gov

Q & A

Q. What are the recommended methods for synthesizing 4-(Methylthio)benzyl alcohol in a laboratory setting?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for similar benzyl alcohols suggest viable pathways. For example:

- Nucleophilic substitution : Reacting a benzyl halide derivative (e.g., 4-(methylthio)benzyl chloride) with a hydroxyl source under basic conditions.

- Reduction : Reducing 4-(Methylthio)benzaldehyde using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Thioether formation : Introducing the methylthio group via a thiol-alkylation reaction on a benzyl alcohol precursor. Post-synthesis, purification may involve column chromatography or recrystallization, while characterization typically employs NMR and IR spectroscopy .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Storage : Keep in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids. Prolonged storage should be avoided, as degradation may increase toxicity .

- Handling : Use personal protective equipment (PPE), including gloves and safety goggles, to prevent skin/eye irritation. Work in a fume hood to minimize inhalation risks .

Q. What spectroscopic techniques are effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR can identify protons adjacent to the hydroxyl (-OH) and methylthio (-SCH₃) groups. For instance, the benzylic CH₂OH group typically appears as a triplet near δ 4.5–5.0 ppm in ¹H NMR .

- IR spectroscopy : Key peaks include O-H stretching (~3200–3600 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹). Compare with starting materials to confirm successful synthesis .

- Mass spectrometry (MS) : Confirm molecular weight (C₈H₁₀OS, 154.23 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the methylthio group influence the catalytic oxidation of this compound?

The methylthio (-SCH₃) group exerts both steric and electronic effects:

- Steric hindrance : Reduces catalytic efficiency in systems like Pd/AlO(OH), where the bulky -SCH₃ group limits substrate access to active sites .

- Electron donation : The sulfur atom’s lone pairs enhance electron density on the aromatic ring, potentially stabilizing intermediates during oxidation. This effect is exploited in high-yield (98%) conversions using ABNO@PMO-IL-Br catalysts under mild conditions .

Q. What strategies can optimize the oxidation of this compound to 4-(Methylthio)benzaldehyde for pharmaceutical applications?

- Catalyst selection : ABNO@PMO-IL-Br outperforms MnCo₂O₄, achieving 98% yield at room temperature with air as the oxidant .

- Solvent-free conditions : Pd/AlO(OH) nanoparticles enable efficient oxidation under solvent-free environments, though steric effects may require longer reaction times .

- Kinetic studies : Monitor reaction progress via GC or HPLC to identify optimal temperature and oxidant stoichiometry .

Q. How can researchers address contradictions in reported catalytic efficiencies for oxidizing this compound?

Discrepancies in catalytic performance (e.g., 98% vs. 63% yields) arise from differences in:

- Catalyst structure : Heterogeneous vs. homogeneous systems (e.g., ABNO@PMO-IL-Br vs. Pd/AlO(OH)) .

- Reaction conditions : Temperature, solvent, and oxidant type (e.g., O₂ vs. NMO) . Systematic studies varying these parameters, combined with computational modeling of substrate-catalyst interactions, can resolve inconsistencies .

Methodological Considerations

- Toxicity assessment : While this compound is not classified as hazardous, limited ecotoxicological data necessitate precautionary measures (e.g., biodegradability assays) .

- Data validation : Cross-reference NMR and IR spectra with databases (e.g., NIST Chemistry WebBook) to confirm purity and structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.